molecular formula C22H23N5O4 B6440968 4-methoxy-1-methyl-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2549040-44-8

4-methoxy-1-methyl-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B6440968
CAS No.: 2549040-44-8
M. Wt: 421.4 g/mol
InChI Key: ORDCEEQWOHBUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-methyl-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core modified with methoxy and methyl groups, linked via a piperidine-carbonyl bridge to a pyridin-4-yl pyrimidine moiety.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-26-14-18(19(30-2)11-20(26)28)21(29)27-9-5-17(6-10-27)31-22-24-12-16(13-25-22)15-3-7-23-8-4-15/h3-4,7-8,11-14,17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDCEEQWOHBUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application () describes pyrido[1,2-a]pyrimidin-4-one derivatives with benzodioxol and piperazine substituents, such as:

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Key Differences :

  • Core Structure: The target compound’s dihydropyridinone core contrasts with the pyrido-pyrimidinone scaffold in the patent compounds, which may influence conformational flexibility and binding interactions.
  • Piperidine vs. piperazine linkers also affect basicity and hydrogen-bonding capacity .

Pyrimido[4,5-d]pyrimidinone Derivatives

describes 10-(3-aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-7,8-dihydroimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(10H)-one, synthesized via a multi-step procedure involving aminophenyl and methoxy-methylpiperazinyl substituents.

Comparison :

  • Synthetic Routes : Both compounds utilize nucleophilic substitution and coupling reactions, but the target compound employs a piperidine-carbonyl bridge, whereas ’s derivative uses a methylpiperazinyl-aniline linkage .

Piperidine-Linked Oxadiazole Derivatives

lists compounds such as 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid 4-methoxycarbonyl-phenyl ester , which share the pyridin-4-yl and piperidine motifs with the target compound.

Structural Contrasts :

  • Linker Chemistry : The oxadiazole ring in introduces rigidity and metabolic stability compared to the pyrimidin-2-yloxy group in the target compound.
  • Electron-Withdrawing Groups : The target’s methoxy and carbonyl groups may enhance solubility relative to the ester-containing analogues in .

Data Table: Comparative Analysis

Feature Target Compound Compound Compound Compound
Core Structure 1,2-Dihydropyridin-2-one Pyrido[1,2-a]pyrimidin-4-one Pyrimido[4,5-d]pyrimidin-5(10H)-one Piperidine-oxadiazole
Key Substituents Pyridin-4-yl pyrimidinyl, methoxy, methyl Benzodioxol, piperazine Methoxy-methylpiperazinyl, aminophenyl Pyridin-4-yl oxadiazole, methoxycarbonyl
Linker Type Piperidine-carbonyl Direct piperazine attachment Methylpiperazinyl-aniline Piperidine-oxadiazole
Potential Applications Kinase inhibition (inferred from pyrimidine core) Neuro/psychiatric disorders (piperazine motifs) Kinase/DNA-targeting (methylpiperazinyl groups) Metabolic stability (oxadiazole)
Solubility Predictors Methoxy group enhances hydrophilicity Benzodioxol may reduce solubility Methylpiperazinyl improves aqueous solubility Ester groups may limit solubility

Research Implications

The structural uniqueness of the target compound lies in its hybrid dihydropyridinone-pyrimidine scaffold, which combines rigidity (from the pyrimidine ring) with flexibility (from the dihydropyridinone and piperidine linker). This design may optimize binding to hydrophobic enzyme pockets while maintaining solubility through methoxy and pyridinyl groups. Future studies should prioritize synthesis optimization (e.g., leveraging methods in and ) and in vitro profiling against kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.